1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyluracil
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Overview
Description
P-HEPU, or 5-ethyl-6-phenylthiouracil, is a derivative of uracil that has shown significant potential in various scientific fields. This compound is particularly noted for its potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) through its interaction with the HIV-1 reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-phenylthiouracil typically involves the reaction of ethyl iodide with 6-phenylthiouracil in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 5-ethyl-6-phenylthiouracil follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-phenylthiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-ethyl-6-phenylthiouracil has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiouracil derivatives.
Biology: Investigated for its antiviral properties, particularly against HIV-1.
Medicine: Potential therapeutic agent for HIV-1 due to its selective inhibition of the virus.
Mechanism of Action
The primary mechanism by which 5-ethyl-6-phenylthiouracil exerts its effects is through the inhibition of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of HIV-1, and its inhibition prevents the virus from replicating. The compound binds to the enzyme’s active site, competing with the natural substrate and thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another potent inhibitor of HIV-1 reverse transcriptase.
3’-azido-3’-deoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
5-ethyl-6-phenylthiouracil is unique in its high potency and selectivity for HIV-1 reverse transcriptase. Unlike some other inhibitors, it does not require metabolic activation to exert its effects, making it a more straightforward and potentially less toxic therapeutic option .
Properties
CAS No. |
133563-28-7 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h3-5,7-8,19H,2,6,9-11H2,1H3,(H,17,20,21) |
InChI Key |
LQJRWKOFHILMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
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